(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine
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Overview
Description
®-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is a chiral compound that features a trifluoromethyl group attached to a benzofuran ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine typically involves the introduction of the trifluoromethyl group and the formation of the benzofuran ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reagents are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
®-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
®-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
®-1-[3-(Trifluoromethyl)phenyl]ethanol: Another chiral compound with a trifluoromethyl group, used as a building block for neuroprotective compounds.
®-3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide: A compound with similar structural features, used in drug development.
Uniqueness
®-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is unique due to its specific combination of a trifluoromethyl group and a benzofuran ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H8F3NO |
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Molecular Weight |
203.16 g/mol |
IUPAC Name |
(3R)-7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7H,4,13H2/t7-/m0/s1 |
InChI Key |
YTCQULZGKIRBTI-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC=C2)C(F)(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
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